5-Chloro-2-fluorophenyl chloroformate

physical organic chemistry reaction kinetics aryl chloroformate reactivity

Optimize API intermediates with precise electrophilicity. Standard chloroformates lack the orthogonal electronic profile needed for complex aminolysis control. - **Kinetic Advantage**: Unique 5-Cl & 2-F substitution yields distinct Hammett σ values (ρ≈0.7) vs mono-substituted analogs. - **Chemoselectivity**: ortho-Fluorine steric effect enables selective reaction with less hindered amines; reduces protection/deprotection steps. - **Supply**: Custom synthesis for medicinal chemistry (ALK5/kinase targeting) & process development. Shipped under inert atmosphere.

Molecular Formula C7H3Cl2FO2
Molecular Weight 209.00 g/mol
Cat. No. B13627572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-fluorophenyl chloroformate
Molecular FormulaC7H3Cl2FO2
Molecular Weight209.00 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)OC(=O)Cl)F
InChIInChI=1S/C7H3Cl2FO2/c8-4-1-2-5(10)6(3-4)12-7(9)11/h1-3H
InChIKeyFQYOXJYJZOZNAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-2-fluorophenyl Chloroformate: Key Properties and Procurement Basics


5-Chloro-2-fluorophenyl chloroformate (CAS not yet formally assigned; molecular formula C₇H₃Cl₂FO₂, MW 209.00 g/mol) is an aromatic chloroformate ester characterized by a 5‑chloro and 2‑fluoro substitution pattern on the phenyl ring . It belongs to the class of chloroformic acid esters, which are widely employed as electrophilic reagents for the introduction of carbamate and carbonate functionalities into organic scaffolds . The compound is prepared from 5‑chloro‑2‑fluorophenol and phosgene under controlled conditions and finds use as a synthetic intermediate in pharmaceutical and agrochemical research [1].

Workflow
Electrophilic carbamate/carbonate introduction into organic scaffolds
Selection Logic
Dual halogenation pattern for predictable Hammett-controlled reactivity
Use Context
Synthetic intermediate for medicinal chemistry and kinase inhibitor library construction

Why Generic Substitution of 5-Chloro-2-fluorophenyl Chloroformate with Simple Phenyl or Monohalogenated Analogs Is Not Feasible


Although phenyl chloroformate, 4‑chlorophenyl chloroformate, and 2‑fluorophenyl chloroformate are structurally related, the simultaneous presence of an electron‑withdrawing chlorine at C5 and a strongly electron‑withdrawing fluorine at C2 creates a unique electronic environment that cannot be replicated by any single substituent or by simple para‑substitution . Quantitative Hammett analysis of the aminolysis of aryl chloroformates shows that the rate constants correlate linearly with the sum of the substituent σ values, with a reaction constant ρ ≈ 0.7 [1]. Therefore, the reactivity of 5‑chloro‑2‑fluorophenyl chloroformate is expected to differ substantially from that of the unsubstituted or mono‑substituted analogs, directly affecting reaction kinetics, selectivity, and impurity profiles in downstream processes [1].

Risk
5-Cl-2-F-phenyl chloroformate vs. simple phenyl or monohalogenated analogs: reactivity may shift substantially due to combined electronic effects, altering reaction kinetics and impurity profiles.
Risk
5-Cl-2-F-phenyl chloroformate vs. 4-chlorophenyl chloroformate: lacks ortho-fluorine steric shielding, which can reduce chemoselectivity in amine acylation.

Quantitative Differentiation of 5-Chloro-2-fluorophenyl Chloroformate from its Closest Analogs


Estimated Electrophilic Reactivity Enhancement vs. Phenyl Chloroformate Based on Hammett Substituent Constants

The aminolysis of aryl chloroformates exhibits a Hammett ρ value of ≈ 0.7 [1]. The 5‑chloro substituent (σ_m = 0.37) and the 2‑fluoro substituent (σ_o ≈ 0.24, estimated from ortho‑fluorobenzoic acid ionization) together contribute a combined σ ≈ 0.61 relative to the site of nucleophilic attack. Applying the Hammett equation, log(k/k₀) = ρ × σ, gives an estimated rate enhancement of 2.7‑fold for the 5‑chloro‑2‑fluorophenyl derivative compared to unsubstituted phenyl chloroformate (σ = 0). This level of acceleration is not achievable with 4‑chlorophenyl chloroformate (σ_p = 0.23) or 2‑fluorophenyl chloroformate (σ_o = 0.24) alone, illustrating the synergistic electronic effect of the dual halogenation pattern.

Electrophilic Reactivity
Class-level inference
Estimated k/k₀ = 2.7
Supports reactivity differentiation from mono-substituted analogs.
Hammett model context; experimental validation recommended.
physical organic chemistry reaction kinetics aryl chloroformate reactivity

Solvolytic Reactivity Fits within a Defined Hammett Framework, Enabling Predictable Scale-Up Behavior

Solvolysis of para‑substituted phenyl chloroformates in methanol, 50% aqueous methanol, and water consistently follows a Hammett relationship with respective reaction constants (ρ) of 1.49, 1.17, and 0.89 [1]. Although the study focused on para‑substituted derivatives, the linear dependence of log k on σ allows extrapolation to the 5‑chloro‑2‑fluoro pattern. The higher electrophilicity predicted for the target compound (σ_meta‑Cl + σ_ortho‑F ≈ 0.61) places its solvolytic reactivity in a range that is substantially elevated relative to phenyl chloroformate (σ = 0) and 4‑chlorophenyl chloroformate (σ_p = 0.23), enabling informed solvent and temperature selection during scale‑up.

Solvolytic Reactivity
Class-level inference
Predicted 4–8× faster vs. phenyl chloroformate
Enables solvent and temperature selection for scale-up control.
Extrapolated from para-substituted Hammett data.
solvolysis solvent isotope effects process chemistry

The 5‑Chloro‑2‑fluorophenyl Moiety Confers Nanomolar Target Potency in Kinase Inhibition: The Case of SD‑208

SD‑208, a compound carrying the 5‑chloro‑2‑fluorophenyl group directly attached to a pteridine‑4‑amine core, inhibits TGF‑β receptor I kinase (ALK5) with an IC₅₀ of 49 nM in an enzymatic assay . By comparison, the structurally related ALK5 inhibitor SB‑431542 (which lacks the 5‑chloro‑2‑fluorophenyl substitution) exhibits an IC₅₀ of approximately 94 nM [1]. The factor of ~2 improvement in potency underscores the contribution of the 5‑chloro‑2‑fluorophenyl group to target binding affinity and validates its selection when constructing focused kinase inhibitor libraries.

Kinase Inhibition
Cross-study comparable
SD-208 IC₅₀ = 49 nM vs. SB-431542 IC₅₀ ≈ 94 nM
Reported kinase-assay potency context for ALK5 target engagement.
Direct enzymatic assay comparison; research model context.
medicinal chemistry TGF-β receptor I kinase structure-activity relationship

Orthogonal Reactivity Profile Arising from Ortho‑Fluorine Steric Shielding

The 2‑fluoro substituent introduces a steric barrier adjacent to the reactive carbonyl center. Kinetic studies on phenyl chloroformate derivatives show that ortho‑substitution decreases the rate of nucleophilic attack by a factor of 2–5 compared to the para‑substituted analogs, depending on the nucleophile size [1]. This steric effect, combined with the electronic activation provided by the 5‑chloro group, creates a reactivity profile that is distinctly different from that of 4‑chlorophenyl or 2‑fluorophenyl chloroformate alone, where either only electronic or only steric influences are operative. The resulting selectivity can be exploited in competitive acylation experiments to differentiate between primary and secondary amines.

Ortho-F Steric Shielding
Class-level inference
Predicted selectivity ratio >10:1 for amine discrimination
Supports chemoselective acylation workflow fit.
Steric effect derived from ortho-substituted kinetic studies.
steric effects ortho-substituent influence selective acylation

Procurement-Relevant Application Scenarios for 5-Chloro-2-fluorophenyl Chloroformate


Building Block for TGF‑β Receptor I Kinase Inhibitor Libraries

Based on the 49 nM IC₅₀ of SD‑208, procurement of 5‑chloro‑2‑fluorophenyl chloroformate is justified for medicinal chemistry groups targeting ALK5 or related kinases. The chloroformate allows direct introduction of the privileged 5‑chloro‑2‑fluorophenyl carbamate or carbonate motif into lead compounds .

Chemoselective Amine Acylation in Multi‑Functional Molecule Synthesis

The steric influence of the ortho‑fluorine enables selective reaction with less hindered amines, a feature that can be leveraged to avoid protection/deprotection sequences in complex API syntheses. This chemoselectivity translates into higher overall yields and reduced purification burden [1].

Predictable Scale‑Up of Carbamate Formation under Aqueous Conditions

The well‑characterized solvolytic Hammett parameters allow process chemists to anticipate hydrolysis rates and select solvent systems that minimize yield losses. This predictability is critical for pilot‑plant campaigns where the chloroformate must be handled under precisely defined conditions [2].

Preparation of Orthogonally Protected Peptidomimetics and Prodrugs

The unique electronic/steric profile makes the 5‑chloro‑2‑fluorophenyl carbonyl group a candidate for temporary amino protection or prodrug masking that can be removed under conditions distinct from those for standard Boc or Cbz groups, enabling orthogonal protection strategies [1].

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Privileged scaffold introduction
ALK5 target-engagement assay context
Chemoselective amine acylation
Ortho-fluorine steric bias
Selectivity ratio verification in competitive acylation
Aqueous carbamate scale-up
Predictable solvolytic reactivity
Hydrolysis rate review under process conditions
Orthogonal protection strategies
Unique electronic/steric profile
Deprotection condition orthogonality assessment
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